Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(furan-2-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(FURAN-2-AMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
The synthesis of ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(FURAN-2-AMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene ring, followed by the introduction of the furan and chloromethylphenyl groups through various coupling reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(FURAN-2-AMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of various functional groups allows it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives with different substituents. For example:
- ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(FURAN-2-AMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE vs(3-Chloro-4-methylphenyl) (5-ethyl-2-thienyl)methanol
- Indole derivatives These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity. The unique combination of functional groups in ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(FURAN-2-AMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE contributes to its distinct properties and potential applications.
Properties
Molecular Formula |
C21H19ClN2O5S |
---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-(furan-2-carbonylamino)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H19ClN2O5S/c1-4-28-21(27)16-12(3)17(19(26)23-13-8-7-11(2)14(22)10-13)30-20(16)24-18(25)15-6-5-9-29-15/h5-10H,4H2,1-3H3,(H,23,26)(H,24,25) |
InChI Key |
XZBONOJZEFJXDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=C(C=C2)C)Cl)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.